Ethyl nicotinate (CAS: 614-18-6) is a highly lipophilic, liquid ester derivative of nicotinic acid (Vitamin B3) widely procured as a synthetic building block and a topical prodrug [1]. Unlike its parent compound, which is a high-melting solid with poor organic solubility, ethyl nicotinate is a volatile liquid at room temperature, making it highly miscible in organic solvents and lipid matrices [2]. Its primary industrial value lies in its dual utility: it serves as an easily processable, solvent-free precursor for the synthesis of complex nicotinamides and pharmaceutical active ingredients, and it functions as an effective rubefacient capable of penetrating the stratum corneum to deliver targeted vasodilatory effects in topical formulations [1].
Substituting ethyl nicotinate with free nicotinic acid in synthetic or formulation workflows introduces severe processing bottlenecks; nicotinic acid's high melting point and zwitterionic nature require aggressive activation (e.g., thionyl chloride) for amidation and severely restrict its transdermal permeability [1]. Conversely, attempting to substitute with the closer analog, methyl nicotinate, introduces distinct handling and pharmacokinetic challenges. Methyl nicotinate is a low-melting solid (MP ~39–42 °C), which requires heated transfer lines to prevent crystallization in continuous flow systems [2]. Furthermore, in topical applications, methyl nicotinate exhibits a much faster, shorter-acting permeation and esterase hydrolysis profile, meaning it cannot be used as a 1:1 drop-in replacement for formulations requiring the sustained release kinetics specific to the ethyl ester [3].
Unlike its closest homologue, methyl nicotinate, which is a low-melting solid at room temperature (MP 39–42 °C) [1], ethyl nicotinate remains a clear, pumpable liquid under ambient conditions (MP 8–10 °C) [2]. This physical state difference is critical for industrial handling, as ethyl nicotinate can be pumped directly into continuous flow reactors or utilized as a neat reagent without the need for heated transfer lines, jacketed vessels, or additional solubilizing agents that would otherwise dilute the reaction mass.
| Evidence Dimension | Melting Point / Ambient Physical State |
| Target Compound Data | 8–10 °C (Liquid at standard ambient temperature) |
| Comparator Or Baseline | Methyl nicotinate: 39–42 °C (Solid at standard ambient temperature) |
| Quantified Difference | ~30 °C reduction in melting point, crossing the ambient temperature threshold |
| Conditions | Standard ambient temperature and pressure (SATP) handling |
Eliminates the requirement for heated lines and prevents crystallization risks in continuous manufacturing and bulk liquid dosing workflows.
In transdermal prodrug applications, the alkyl chain length of nicotinates dictates both the permeability coefficient and skin esterase metabolism. While methyl nicotinate provides the highest peak total flux, ethyl nicotinate demonstrates a distinct metabolic saturation profile (Vmax) and a moderated permeability coefficient [1]. This allows ethyl nicotinate to serve as a controlled, sustained-release rubefacient compared to the rapid-acting but shorter-duration methyl ester, while vastly outperforming the negligible baseline flux of free nicotinic acid [1].
| Evidence Dimension | Transdermal Permeability and Esterase Saturation |
| Target Compound Data | Moderate permeability with controlled metabolic conversion to nicotinic acid |
| Comparator Or Baseline | Methyl nicotinate (highest peak flux, rapid depletion) and Nicotinic acid (baseline, negligible flux) |
| Quantified Difference | Lower total peak flux than methyl nicotinate but significantly higher than free nicotinic acid, with a distinct Km for skin esterases |
| Conditions | In vitro transport and metabolism in excised hairless mouse skin at 37 °C |
Enables formulators to design topical therapeutics with a sustained vasodilatory effect rather than a rapid, transient spike.
Ethyl nicotinate is heavily utilized as a highly soluble, reactive ester for the synthesis of complex pharmaceutical intermediates, such as nicotinamide riboside [1]. Compared to free nicotinic acid, which requires harsh activation (e.g., conversion to acid chlorides) or expensive coupling reagents (EDC/DCC) due to its zwitterionic nature and high melting point (236 °C) [2], ethyl nicotinate readily undergoes direct amidation with amines (e.g., methanolic ammonia) under mild conditions[1]. This streamlines downstream purification by avoiding coupling agent byproducts.
| Evidence Dimension | Reagent requirement for amidation |
| Target Compound Data | Direct amidation (e.g., with methanolic ammonia) without coupling agents |
| Comparator Or Baseline | Nicotinic acid: Requires DCC/EDC coupling or thionyl chloride activation |
| Quantified Difference | Elimination of stoichiometric coupling agents and associated urea byproducts |
| Conditions | Standard base-catalyzed or thermal amidation in organic solvents |
Lowers the cost of goods (COGs) and simplifies purification in the bulk synthesis of nicotinamide derivatives.
Because ethyl nicotinate is a liquid at ambient temperatures, it is the preferred precursor over solid methyl nicotinate or nicotinic acid for continuous flow reactors. It can be pumped neat or in highly concentrated solutions without the risk of line crystallization, streamlining the bulk synthesis of pharmaceutical intermediates[1].
In the formulation of rubefacients and topical treatments for localized circulation enhancement, ethyl nicotinate is selected over methyl nicotinate when a more controlled, sustained release of nicotinic acid is desired. Its specific skin esterase hydrolysis kinetics prevent the rapid spike and depletion associated with the methyl ester[2].
Ethyl nicotinate is an optimal starting material for generating nicotinamide riboside and related NAD+ precursors. Its ability to undergo direct amidation with methanolic ammonia eliminates the need for expensive coupling agents required when starting from free nicotinic acid, significantly reducing purification complexity [3].
Irritant